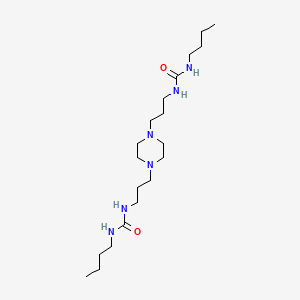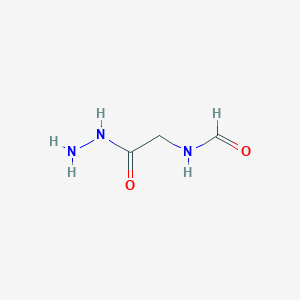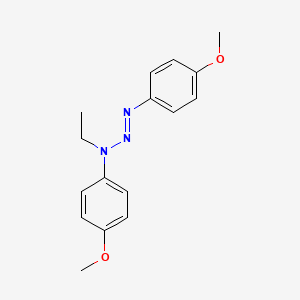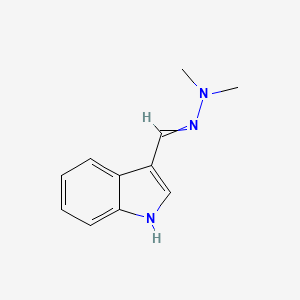
Urea, 1,1'-(1,4-piperazinediylbis(trimethylene))bis(3-butyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, 1,1’-(1,4-piperazinediylbis(trimethylene))bis(3-butyl- is a synthetic organic compound known for its unique structure and properties. This compound is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions, connected by trimethylene chains to two butylurea groups. The compound’s structure allows it to participate in various chemical reactions and makes it useful in multiple scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1,1’-(1,4-piperazinediylbis(trimethylene))bis(3-butyl- typically involves the reaction of piperazine with trimethylene diisocyanate, followed by the addition of butylamine. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The process can be summarized as follows:
Step 1: Piperazine reacts with trimethylene diisocyanate to form an intermediate compound.
Step 2: The intermediate compound is then reacted with butylamine to yield the final product.
Industrial Production Methods
In an industrial setting, the production of Urea, 1,1’-(1,4-piperazinediylbis(trimethylene))bis(3-butyl- involves large-scale reactors and precise control of reaction parameters. The use of catalysts and solvents may be employed to enhance the reaction rate and yield. The final product is typically purified through crystallization or distillation to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Urea, 1,1’-(1,4-piperazinediylbis(trimethylene))bis(3-butyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Urea, 1,1’-(1,4-piperazinediylbis(trimethylene))bis(3-butyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and drug delivery capabilities.
Industry: Utilized in the production of polymers, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of Urea, 1,1’-(1,4-piperazinediylbis(trimethylene))bis(3-butyl- involves its interaction with specific molecular targets and pathways. The piperazine ring and butylurea groups allow the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or activation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Urea, 1,1’-(1,4-piperazinediylbis(trimethylene))bis(3-phenyl-: Similar structure but with phenyl groups instead of butyl groups.
Urea, 1,1’-(1,4-piperazinediylbis(trimethylene))bis(3-methyl-: Similar structure but with methyl groups instead of butyl groups.
Uniqueness
The uniqueness of Urea, 1,1’-(1,4-piperazinediylbis(trimethylene))bis(3-butyl- lies in its specific combination of piperazine and butylurea groups, which confer distinct chemical and biological properties. This makes it particularly useful in applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
73840-15-0 |
|---|---|
Molekularformel |
C20H42N6O2 |
Molekulargewicht |
398.6 g/mol |
IUPAC-Name |
1-butyl-3-[3-[4-[3-(butylcarbamoylamino)propyl]piperazin-1-yl]propyl]urea |
InChI |
InChI=1S/C20H42N6O2/c1-3-5-9-21-19(27)23-11-7-13-25-15-17-26(18-16-25)14-8-12-24-20(28)22-10-6-4-2/h3-18H2,1-2H3,(H2,21,23,27)(H2,22,24,28) |
InChI-Schlüssel |
CWZHWSSWOUKCPV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)NCCCN1CCN(CC1)CCCNC(=O)NCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Nitro-1,7-dihydropyrrolo[2,3-d]pyrimidine-4-thione](/img/structure/B14007356.png)

![S-[2-oxo-2-[4-(pyridin-2-ylsulfamoyl)anilino]ethyl] carbamothioate](/img/structure/B14007363.png)
![Methyl 2-{(1e)-3-[4-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]triaz-1-en-1-yl}benzoate](/img/structure/B14007368.png)


![4-Bromo-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14007399.png)

![6,6-Dimethyl-1-[4-[2-(4-nitrophenoxy)ethoxy]phenyl]-1,3,5-triazine-2,4-diamine;hydrochloride](/img/structure/B14007403.png)



